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CP-690550-d3

Cat. No.: B1153624
M. Wt: 315.39
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of CP-690550 as a Research Target in JAK Pathway Investigations

CP-690,550, also known as Tofacitinib, is a small molecule developed as a selective inhibitor of the Janus kinase (JAK) family of enzymes. nih.govnih.govacs.orgjst.go.jp JAKs are intracellular enzymes that play a critical role in signal transduction for a wide array of cytokines and growth factors, which are pivotal in regulating immune cell function and hematopoiesis. tofajak.com The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. tofajak.com These activated JAKs then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to modulate gene expression, including genes involved in inflammation. tofajak.comwikipedia.org

Tofacitinib functions by inhibiting this pathway, thereby interfering with the signaling of multiple cytokines involved in the inflammatory response. jst.go.jpwikipedia.org It preferentially targets JAK1 and JAK3, and to a lesser degree JAK2, which are crucial for the signaling of numerous cytokines implicated in the pathogenesis of autoimmune diseases. nih.govresearchgate.net By blocking the JAK1/JAK3-STAT pathway, CP-690,550 can modulate the overactive immune responses seen in conditions like rheumatoid arthritis and in organ transplant rejection, making it a significant target for therapeutic research. nih.govacs.orgversusarthritis.orgdrugbank.com

Table 2: Tofacitinib (CP-690,550) and its Interaction with JAK Enzymes

JAK EnzymeLevel of Inhibition by TofacitinibRole in Signaling
JAK1Potent InhibitionPairs with other JAKs to transmit signals for many inflammatory cytokines. nih.govresearchgate.net
JAK3Potent InhibitionPrimarily pairs with JAK1 and is crucial for signaling of cytokines that use the common gamma chain (γc), essential for lymphocyte development and function. nih.govresearchgate.net
JAK2Less Potent InhibitionInvolved in signaling for hematopoietic growth factors. nih.govresearchgate.net
TYK2InhibitionContributes to signaling for cytokines like IL-6. nih.gov

Research Significance of Deuterated Analogues in Pharmaceutical Science

The creation of deuterated analogues of established drugs, such as CP-690550-d3, is a key strategy in modern pharmaceutical science. researchgate.netmusechem.com This approach leverages a phenomenon known as the kinetic isotope effect (KIE). bioscientia.deassumption.edu The bond between carbon and deuterium (B1214612) (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to break. bioscientia.de Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic "hot spot" can significantly slow down the rate of metabolism. bioscientia.denih.gov

This metabolic deceleration can confer several therapeutic advantages. researchgate.net A slower metabolism can lead to a longer drug half-life, meaning the drug remains in the body for a more extended period, which could allow for less frequent dosing. isotope.comclearsynthdiscovery.comresearchgate.net It can also improve a drug's safety profile by reducing the formation of potentially toxic metabolites. researchgate.netclearsynthdiscovery.com Furthermore, by slowing first-pass metabolism, deuteration can increase the oral bioavailability of a drug, ensuring more of the active compound reaches systemic circulation. isotope.com Another significant application is the stabilization of chiral centers, preventing the interconversion of enantiomers that may have different efficacy or toxicity profiles. assumption.edu The successful development and FDA approval of deutetrabenazine, the first deuterated drug, has validated this strategy and spurred further research into deuterated compounds. bioscientia.denih.govacs.org

Table 3: Potential Advantages of Drug Deuteration

AdvantageMechanismResearch Significance
Improved Metabolic Stability The stronger C-D bond slows enzymatic cleavage, reducing the rate of metabolism (Kinetic Isotope Effect). bioscientia.declearsynthdiscovery.comLeads to a longer drug half-life and extended duration of action. isotope.comclearsynthdiscovery.com
Reduced Toxic Metabolite Formation Slower or altered metabolic pathways can decrease the production of harmful byproducts. nih.govresearchgate.netEnhances the safety profile of the drug. researchgate.net
Enhanced Bioavailability Reduced first-pass metabolism allows more of the unmetabolized drug to be absorbed into the bloodstream. isotope.comMay increase drug efficacy and allow for lower doses. clearsynthdiscovery.com
Stabilization of Stereoisomers Deuterium at a chiral center can hinder racemization or epimerization in the body. assumption.eduAllows for the isolation of a more potent or less toxic enantiomer. assumption.edu

Properties

Molecular Formula

C₁₆H₁₇D₃N₆O

Molecular Weight

315.39

Synonyms

(3R,4R)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile;  1-(Cyanoacetyl)-4-methyl-N-methyl-d3-N-1H-pyrrolo_x000B_[2,3-d]pyrimidin-4-yl-3-piperidinamine;  Tofacitinib-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Cp 690550 D3

Strategic Approaches for Deuterium (B1214612) Incorporation in Small Molecule Synthesis

The synthesis of deuterated small molecules like CP-690550-d3 requires precise methods to introduce deuterium at specific molecular positions. The choice of strategy depends on the target site for deuteration, the stability of the C-D bond under various reaction conditions, and the availability of deuterated reagents.

Key strategies for deuterium incorporation include:

Use of Deuterated Precursors: One of the most direct methods involves incorporating a deuterated building block into the main molecular scaffold. For a complex molecule like CP-690550, this could involve synthesizing a deuterated version of one of the key intermediates, such as the piperidine (B6355638) ring or the pyrrolo[2,3-d]pyrimidine core. google.com A patent describing the preparation of a more heavily deuterated analogue, CP-690550-d11, utilizes a deuterated N-methyl-N-((3R,4R)-4-d3-methyl-2,2,3,5,5,6,6-d7-piperidin-4-yl)-2-d1-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate, showcasing the feasibility of this approach. google.com

Hydrogen-Deuterium Exchange (HDX) Reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O) or deuterated solvents. HDX can be catalyzed by acids or bases. mdpi.com Base-catalyzed HDX is effective for hydrogens on carbons adjacent to carbonyl groups due to keto-enol tautomerism. mdpi.com Acid-catalyzed HDX is often used for aromatic systems. mdpi.com The sites of metabolism for CP-690550, which include the N-methyl group and the piperidine ring, are primary targets for deuteration to potentially slow metabolic breakdown. google.comgoogleapis.com

Metal-Catalyzed Reactions: Transition metals can catalyze the activation of C-H bonds, enabling their replacement with deuterium. Catalysts based on iridium, rhodium, and palladium are commonly used for this purpose. mdpi.com For instance, indium-catalyzed transfer hydrogenation allows for regioselective hydrogen-deuterium incorporation into alkenes using sources like D₂O. organic-chemistry.org

The selection of a deuteration strategy is guided by the desired location of the deuterium atoms, which in the context of drug development, often corresponds to known sites of metabolic oxidation. google.comgoogleapis.com

Table 1: Summary of Deuterium Incorporation Strategies

Strategy Description Applicability to CP-690550
Deuterated Precursors Synthesis using starting materials or intermediates that already contain deuterium atoms. Highly applicable; allows for precise, stable labeling at non-exchangeable sites like the methyl groups. google.com
Acid/Base-Catalyzed HDX Exchange of C-H protons with deuterons from a deuterated solvent, promoted by an acid or base. Potentially applicable, especially for protons alpha to carbonyl groups or on the heterocyclic rings under specific conditions. mdpi.com

| Metal-Catalyzed C-H Activation | Use of a transition metal catalyst to facilitate the direct exchange of hydrogen for deuterium. | Applicable for a wide range of C-H bonds, offering pathways to deuterate specific positions that are otherwise unreactive. mdpi.com |

Analytical Techniques for Confirmation of Deuterium Labeling and Isotopic Purity of this compound

After synthesis, it is imperative to confirm the successful incorporation of deuterium and to quantify the isotopic purity of the final compound. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified locations. nih.gov The primary analytical tools for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. google.com

Mass Spectrometry (MS): This is the most common technique for confirming deuteration. The incorporation of each deuterium atom increases the molecular weight of the compound by approximately 1.006 Da. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is highly effective for determining isotopic purity. nih.gov ESI-HRMS can resolve the signals from the different isotopologues (e.g., d0, d1, d2, d3), and their relative peak intensities can be used to calculate the isotopic enrichment. nih.gov For this compound, a mass spectrum would show a molecular ion peak shifted by approximately +3 Da compared to the unlabeled compound. Tandem mass spectrometry (MS/MS) can further confirm the location of the label by fragmenting the molecule and analyzing the masses of the resulting fragments. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the exact position of the deuterium labels. In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in intensity. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment.

Commercial sources of this compound typically specify a high level of isotopic enrichment, often with a purity of ≥99% for deuterated forms (d1-d3) and a low percentage (≤1%) of the unlabeled (d0) form. caymanchem.combioscience.co.ukbiomol.com

Table 2: Analytical Techniques for Isotopic Characterization

Technique Information Provided Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Confirms the mass increase due to deuterium. Quantifies isotopic purity by resolving and measuring the relative abundance of d0, d1, d2, d3, etc., isotopologues. nih.gov Standard method for confirming the molecular formula and assessing the isotopic enrichment of the synthesized batch. bioscience.co.uk
Tandem Mass Spectrometry (MS/MS) Helps to localize the deuterium atoms by analyzing fragmentation patterns. A deuterated fragment will have a higher mass than its unlabeled counterpart. nih.gov Confirms that deuterium is incorporated in the intended position, for example, on the N-methyl group.
¹H NMR Spectroscopy Disappearance or reduction of a proton signal indicates its replacement by deuterium. Provides locational information by showing which proton signals are absent in the deuterated analogue.

| ²H NMR Spectroscopy | Directly detects the deuterium atoms, confirming their presence and chemical environment. | Offers definitive proof of deuterium incorporation and its specific location within the molecule. |

Chromatographic and Spectroscopic Methods for Characterizing Deuterated Analogues

The characterization of deuterated compounds relies on a combination of chromatographic separation and spectroscopic detection, often hyphenated in techniques like liquid chromatography-mass spectrometry (LC-MS).

Chromatographic Methods: The replacement of hydrogen with deuterium can subtly alter a molecule's physicochemical properties, which can lead to differences in chromatographic retention times. nih.gov

Liquid Chromatography (LC): In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their protiated (non-deuterated) counterparts. tandfonline.com This is attributed to slightly weaker van der Waals interactions between the C-D bond and the nonpolar stationary phase compared to the C-H bond. tandfonline.com Validated LC-MS/MS methods are standard for the quantification of CP-690550 in biological matrices, and these methods can distinguish between the analyte and its deuterated internal standard (this compound) based on their mass-to-charge ratios. nih.govresearchgate.net

Gas Chromatography (GC): In GC, the retention behavior of deuterated compounds can vary. On nonpolar stationary phases, an "inverse isotope effect" is often seen, where the heavier deuterated compound elutes earlier. nih.gov Conversely, on polar stationary phases, a "normal isotope effect" (later elution) may be observed. nih.gov

Spectroscopic Methods:

Mass Spectrometry (MS): As a detector coupled with chromatography, MS provides the mass confirmation essential for identifying the deuterated compound. In quantitative studies, tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode. researchgate.net Specific precursor-to-product ion transitions are monitored for both the analyte (CP-690550) and its deuterated internal standard (this compound). nih.gov The stable isotope label ensures that the standard has nearly identical chromatographic behavior and ionization efficiency to the analyte, but is differentiated by its mass, leading to highly accurate quantification. nih.gov

Table 3: Example Mass Spectrometry Transitions for CP-690550 and Isotopologues

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
CP-690550 Positive ESI 313 173 nih.gov
[¹³C,¹⁵N]-CP-690550 (IS) Positive ESI 315 173 nih.gov
Methotrexate (MTX) Positive ESI 455 308 nih.gov
[d₃]-MTX (IS) Positive ESI 458 311 nih.gov

Note: The table includes related compounds from a co-administration study to illustrate typical mass transitions used in LC-MS/MS analysis. The transition for this compound would be expected to have a precursor ion of m/z ~316.

Table 4: List of Compound Names

Name/Synonym Full Chemical Name
CP-690550 (3R,4R)-3-((methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-methyl-1-piperidinepropanenitrile
Tofacitinib (3R,4R)-3-((methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-methyl-1-piperidinepropanenitrile
This compound (3R,4R)-4-methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Heavy Water Deuterium oxide (D₂O)

| Methotrexate (MTX) | N-(4-{[(2,4-diaminopteridin-6-yl)methyl]formamido}benzoyl)-L-glutamic acid |

Bioanalytical Applications of Cp 690550 D3 in Quantitative Preclinical Investigations

Development and Rigorous Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantifying CP-690550

The quantification of xenobiotics in biological samples is a cornerstone of preclinical drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, specificity, and throughput. rsc.orgwaters.com The development and validation of these methods are governed by stringent regulatory guidelines to ensure data reliability. rjptonline.orgglobalresearchonline.net

A fast and accurate method for the quantification of CP-690550 in nonhuman primate whole blood has been successfully developed and validated using a dual-pump liquid chromatography-liquid chromatography-mass spectrometry (LC/LC-MS) system. researchgate.net In this assay, blood samples underwent a protein precipitation step with a methanol (B129727) and acetonitrile (B52724) mixture, which also contained the deuterated internal standard. researchgate.net The use of online extraction followed by chromatographic separation highlights the efficiency of this high-throughput approach. researchgate.net

Role of CP-690550-d3 as an Internal Standard in High-Throughput Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is indispensable for correcting the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.comnih.gov This near-identical behavior ensures that the SIL-IS and the analyte experience similar effects from the sample matrix, leading to more accurate and precise quantification. texilajournal.comclearsynth.com

The use of this compound, which is deuterium-labeled Tofacitinib, is intended for the quantification of Tofacitinib by gas chromatography- or liquid chromatography-mass spectrometry. caymanchem.commedchemexpress.com By adding a known amount of this compound to all samples, including calibrators and quality controls, at the beginning of the sample preparation process, any loss of analyte during extraction or fluctuations in instrument response can be normalized. wuxiapptec.comnih.gov The concentration of the analyte is then determined by the ratio of its peak area to that of the internal standard. wuxiapptec.com This approach is crucial for high-throughput bioanalysis, where speed and reliability are paramount. sound-analytics.com

Key Parameters for a Validated LC-MS/MS Method for an Immunosuppressant
ParameterValue/RangeReference
Linearity Range (Cyclosporine A)2 - 1250 ng/ml researchgate.net
Linearity Range (Tacrolimus)0.5 - 42.2 ng/ml researchgate.net
Linearity Range (Sirolimus)0.6 - 49.2 ng/ml researchgate.net
Linearity Range (Everolimus)0.5 - 40.8 ng/ml researchgate.net
Intra-assay Precision (CV)0.9 - 14.7% researchgate.net
Inter-assay Precision (CV)2.5 - 12.5% researchgate.net
Accuracy89 - 138% researchgate.net
Recovery76.6 - 84% researchgate.net

Methodological Considerations for Sensitivity, Specificity, and Reproducibility in Bioanalytical Assays Utilizing Deuterated Standards

The development of a robust bioanalytical method requires careful consideration of several key parameters to ensure reliable data.

Sensitivity: The lower limit of quantification (LLOQ) must be adequate for the intended application. For preclinical studies, this means the assay should be sensitive enough to measure drug concentrations following therapeutic dosing. nih.gov For instance, a validated method for mevalonic acid achieved an LLOQ of 0.5 ng/ml. nih.gov

Specificity and Selectivity: The method must be able to differentiate the analyte from other components in the biological matrix, such as metabolites, impurities, and endogenous compounds. globalresearchonline.net This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. globalresearchonline.net The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides a high degree of specificity. japsonline.com

Reproducibility: The precision and accuracy of the method are critical for ensuring reproducible results. nih.gov Intra- and inter-assay precision and accuracy are evaluated using quality control (QC) samples at multiple concentration levels. rjptonline.org Regulatory guidelines generally require the precision (%CV) to be within 15% (20% at the LLOQ) and the accuracy (% bias) to be within ±15% (±20% at the LLOQ). sci-hub.se

Matrix Effect: The co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. wuxiapptec.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. texilajournal.comresearchgate.net

Stability: The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions, including short-term storage at room temperature, long-term storage at frozen temperatures, and after freeze-thaw cycles. chromatographyonline.com

Application in Preclinical Metabolic Stability and Biotransformation Research Methodologies

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro and in vivo studies are conducted to identify metabolic pathways, determine the rate of metabolism, and characterize the enzymes involved. nih.gov

In Vitro Drug Metabolism and Enzyme Kinetic Studies with this compound as a Probe

In vitro systems, such as liver microsomes and hepatocytes, are widely used to study drug metabolism. researchgate.neteuropa.eu These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs). nih.gov While this compound is primarily used as an internal standard for quantifying the parent drug, the principles of using deuterated compounds can be applied to probe metabolic mechanisms. The kinetic deuterium (B1214612) isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a site of metabolism can slow down the reaction rate, is a powerful tool for elucidating reaction mechanisms and identifying the rate-limiting step in a metabolic pathway. nih.gov

Although specific studies detailing the use of this compound as a probe for its own metabolism are not prevalent in the searched literature, the general methodology is well-established. For example, in vitro studies have shown that the metabolism of CP-690550 is primarily mediated by CYP3A4. nih.gov

Assessment of Metabolic Stability of CP-690550 in Preclinical Models Using Deuterated Analogues

Metabolic stability assays, typically conducted using liver microsomes, provide an early indication of a compound's in vivo clearance. nih.govsci-hub.se In these assays, the disappearance of the parent drug over time is monitored. The use of this compound as an internal standard is crucial for the accurate quantification of the remaining CP-690550. texilajournal.comnih.gov This allows for the calculation of the in vitro half-life and intrinsic clearance, which are important parameters for predicting in vivo pharmacokinetic properties. tandfonline.com The incorporation of deuterium at a metabolically labile position can sometimes enhance metabolic stability, a strategy known as "metabolic switching". researchgate.net

Example of an In Vitro Metabolic Stability Assay Design
ParameterConditionReference
Test SystemMouse Liver Microsomes (MLM) sci-hub.se
Analyte ConcentrationTypically 1-10 µM researchgate.net
Internal StandardDeuterated analogue (e.g., this compound) texilajournal.comcaymanchem.com
Incubation TimesMultiple time points (e.g., 0, 5, 15, 30, 60 min) tandfonline.com
Analysis MethodLC-MS/MS sound-analytics.com

Investigation of Metabolic Pathway Elucidation Using Isotope Tracing Techniques with this compound

Stable isotope tracing is a powerful technique for elucidating metabolic pathways. nih.govresearchgate.net By introducing a stable isotope-labeled compound into a biological system, researchers can track the labeled atoms as they are incorporated into downstream metabolites. embopress.org This provides direct evidence of metabolic transformations.

While the primary use of this compound is as an internal standard, its stable isotope label makes it suitable for use as a tracer in metabolic studies. nih.govresearchgate.net By administering this compound to a preclinical model, metabolites can be identified by searching for the characteristic mass shift corresponding to the deuterium label in mass spectrometry data. This approach can help to confirm proposed metabolic pathways and identify novel metabolites. This technique is particularly valuable for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices.

Mechanistic Research Probes and Cp 690550 D3 in Biochemical and Cellular Studies

Utilization in In Vitro Enzyme Inhibition Assays and Substrate Specificity Determinations of Analogues

In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of a drug candidate against its target enzymes. For CP-690550 (Tofacitinib), these assays have established it as a powerful inhibitor of the JAK family. selleckchem.comcreative-enzymes.com The compound demonstrates high affinity for the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.gov

Research findings indicate that Tofacitinib potently inhibits JAK1, JAK2, and JAK3 with varying degrees of selectivity. caymanchem.comselleckchem.com In cell-free enzyme assays, its inhibitory concentration (IC50) is in the low nanomolar range for these primary targets. selleckchem.comcreative-enzymes.comselleckchem.com

EnzymeIC50 (nM)
JAK1 112
JAK2 20
JAK3 1

This table presents the half-maximal inhibitory concentrations (IC50) of Tofacitinib against key Janus kinase enzymes as determined in cell-free assays. selleckchem.comcreative-enzymes.comselleckchem.com

Substrate specificity is further defined by testing the compound against a broad panel of other kinases. Studies show that Tofacitinib is highly selective for JAKs, with significantly lower potency against other kinases such as ROCK-2 (IC50 = 3,400 nM) and Lck (IC50 = 3,870 nM). caymanchem.com Furthermore, in vitro experiments assessing its potential to inhibit major drug-metabolizing enzymes found that Tofacitinib has a low potential for interaction, with IC50 estimates greater than 30 µM for key cytochrome P450 (CYP) enzymes. nih.govnih.gov

In these biochemical assays, CP-690550-d3 serves a critical function. It is used as an internal standard for the quantification of Tofacitinib by analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov By adding a known quantity of this compound to experimental samples, researchers can accurately measure the concentration of the unlabeled Tofacitinib, correcting for any loss during sample preparation and analysis. This ensures the high precision required to determine accurate IC50 values and compare substrate specificity across different enzymes. nih.gov

Cellular Uptake and Intracellular Distribution Studies of CP-690550 Analogues as Research Probes

Understanding how a drug enters a cell and where it localizes is key to interpreting its biological effects. Tofacitinib is described as a cell-permeable inhibitor, capable of crossing the cell membrane to reach its intracellular targets. caymanchem.com The study of cellular uptake and intracellular distribution for compounds like Tofacitinib involves incubating cells with the drug and subsequently separating the cells into their subcellular components (e.g., nucleus, cytoplasm, mitochondria).

The primary role of CP-690550 analogues, specifically the deuterated form this compound, in these studies is again as an internal standard for quantification. After cellular fractionation, the concentration of Tofacitinib in each compartment is measured, typically using LC-MS/MS. The inclusion of this compound during the analytical process is essential for achieving the accuracy needed to build a reliable profile of the drug's intracellular distribution. nih.gov This allows researchers to determine if the drug accumulates in specific organelles or is distributed evenly throughout the cell. While specific studies detailing the uptake mechanism of Tofacitinib are not widely available, its ability to inhibit intracellular signaling pathways in cellular assays confirms its effective entry into cells. nih.gov

The following table illustrates the type of data that can be generated in such a study, where this compound would be used to ensure the accuracy of the measurements.

Cellular CompartmentTofacitinib Concentration (ng/mg protein)
Whole Cell Lysate 15.2
Cytosol 12.8
Nucleus 1.9
Mitochondria 0.5

This table provides a hypothetical representation of data from an intracellular distribution study of Tofacitinib. The precise quantification of the drug in each fraction would be enabled by the use of this compound as an internal standard.

Research on Ligand-Target Interactions and Receptor Binding Characteristics Using Deuterated Derivatives

Investigating the precise molecular interactions between a ligand and its protein target provides a rational basis for understanding its mechanism of action and for designing more selective drugs. Computational and structural studies have elucidated the binding mode of Tofacitinib within the ATP-binding pocket of JAK enzymes. rsc.orgnih.gov These studies reveal key amino acid residues that form hydrogen bonds and hydrophobic interactions, anchoring the drug to the kinase domain.

The pyrrolopyrimidine core of Tofacitinib forms critical hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. nih.gov Specific leucine (B10760876) residues in each JAK isoform have been identified as providing strong stabilizing hydrophobic interactions. nih.gov

Target EnzymeKey Interacting Residues
JAK1 E957, L959
JAK2 E930, L932
JAK3 E903, L905

This table lists key amino acid residues within the ATP-binding site of different JAK isoforms that are crucial for the stable binding of Tofacitinib. nih.gov

Deuterated derivatives are valuable tools in ligand-target interaction research. The replacement of hydrogen with deuterium (B1214612) is a subtle structural modification that does not typically alter the shape, size, or binding affinity of a molecule. nih.govnih.gov However, because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration at a site of metabolism can slow down the breakdown of the compound (a phenomenon known as the kinetic isotope effect). nih.gov This improved metabolic stability can be advantageous in certain experimental setups, allowing for a longer duration of interaction between the unmodified ligand and its target.

In quantitative binding assays, this compound is indispensable as an internal standard to accurately measure the amount of bound and unbound Tofacitinib. caymanchem.com This allows for the precise calculation of binding constants (e.g., Kd) and provides reliable data on the ligand's affinity for its receptor. The use of such isotopically labeled standards ensures that the characterization of ligand-receptor interactions is both accurate and reproducible.

Advanced Research Methodologies and Future Directions for Cp 690550 D3

Integration of Stable Isotope Labeling in Proteomics and Target Validation Research

Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for the precise comparison of protein abundance between different biological samples. nih.govchempep.com In this context, CP-690550-d3, as a stable isotope-labeled (SIL) compound, offers significant utility, particularly in chemical proteomics for target validation and selectivity profiling.

Chemical proteomics approaches, such as the use of "kinobeads," employ broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate. nih.gov By incubating the lysate with a free drug of interest (like the non-deuterated CP-690550, Tofacitinib) before the kinobead pulldown, researchers can identify the drug's targets by observing which kinases are competed off the beads. The use of SIL compounds in conjunction with mass spectrometry allows for highly accurate quantification in these competition binding assays. nih.gov

For target validation, this compound can serve as an internal standard in experiments designed to confirm the engagement of its non-deuterated counterpart with its intended targets (JAK1, JAK2, JAK3) and to identify potential off-targets within the human kinome. nih.govresearchgate.netnih.gov For instance, a study profiling a range of clinical JAK inhibitors in primary human cells demonstrated that while pan-JAK inhibitors like Tofacitinib bind to all JAK family members, other inhibitors show greater selectivity. nih.gov Such studies are crucial for understanding the molecular basis of a drug's efficacy and potential side effects. The precision afforded by SIL internal standards like this compound is critical for generating the robust, quantitative data needed for these analyses.

Table 1: Methodologies in Proteomics for JAK Inhibitor Research
MethodologyDescriptionApplication for this compound
Chemical Proteomics (e.g., Kinobeads)Utilizes immobilized, non-selective kinase inhibitors to capture a large fraction of the kinome. Competition with a free inhibitor is used to determine its target profile. nih.govServes as an internal standard for the precise quantification of target engagement and selectivity of Tofacitinib across the kinome. nih.gov
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)Metabolic labeling method where cells are grown in media containing "heavy" or "light" amino acids, allowing for quantitative comparison of proteomes. nih.govCan be used in downstream proteomic analyses to quantify changes in protein expression or post-translational modifications following treatment with Tofacitinib, with this compound used as a spike-in standard.
Targeted Proteomics (Selected Reaction Monitoring - SRM)A mass spectrometry technique for quantifying specific peptides (and thus proteins) with high sensitivity and selectivity.Isotope-labeled peptides derived from target proteins (e.g., JAKs) can be used alongside this compound to correlate target protein levels with drug concentration.

Novel Applications in High-Resolution Mass Spectrometry for Metabolomics Research

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary analytical platform. nih.govnih.gov The accuracy and sensitivity of these methods heavily rely on the use of internal standards for quantification. nih.gov this compound is ideally suited for this role in studies investigating the pharmacokinetics and metabolism of Tofacitinib.

As a deuterated analogue, this compound is chemically identical to Tofacitinib but has a different mass. pharmaffiliates.com When added to a biological sample (e.g., plasma or tissue homogenate) at a known concentration, it co-elutes with the non-deuterated drug during chromatography but is distinguished by the mass spectrometer. This allows it to correct for variations in sample preparation and instrument response, enabling highly accurate quantification of Tofacitinib. nih.gov

This application is crucial for detailed pharmacokinetic studies and for elucidating metabolic pathways. By tracking the parent compound and its metabolites over time, researchers can build a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. A sensitive HPLC-MS/MS assay was developed for quantifying Tofacitinib in patient samples, using Tofacitinib-d3 as the internal standard. This demonstrates the practical application of the deuterated compound in clinical research settings. nih.gov

Table 2: Mass Spectrometry Parameters for Tofacitinib and this compound
CompoundIonization ModeSelected Reaction Monitoring (SRM) Transition (m/z)Collision Energy (eV)
Tofacitinib (CP-690550)Positive ESI313.0 > 173.0629
Tofacitinib-d3 (this compound)Positive ESI316.3 > 176.129
Data sourced from a study developing a quantitative assay for Tofacitinib. nih.gov

Considerations for Kinetic Isotope Effects in Mechanistic Studies

The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), forms a stronger chemical bond (C-D vs. C-H). wikipedia.orgjdsupra.com This difference in bond strength can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgtaylorandfrancis.com When a C-H bond is broken in the rate-limiting step of a reaction, substituting that hydrogen with deuterium will slow the reaction down; this is a primary KIE. wikipedia.org

The KIE is a powerful tool in mechanistic studies of drug metabolism. wikipedia.org Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. researchgate.net By strategically placing deuterium atoms at sites known to be susceptible to metabolic oxidation, drug developers can slow down the rate of metabolism. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially undesirable metabolites. wikipedia.org This "deuterium switch" approach has been successfully used to develop new drugs. researchgate.netnih.gov

For a JAK inhibitor like Tofacitinib, understanding its metabolic pathways is crucial. Mechanistic studies using deuterated analogues like this compound can help identify which specific C-H bonds are critical for its metabolism. While this compound itself is primarily used as an analytical standard, the principles of KIE underpin the development of other deuterated JAK inhibitors where the goal is to intentionally alter the metabolic profile for therapeutic benefit. drughunter.comresearchgate.net The magnitude of the KIE provides valuable information about the transition state of the metabolic reaction, aiding in a deeper understanding of enzyme mechanisms. taylorandfrancis.com

Table 3: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
PropertyC-H BondC-D BondConsequence
Vibrational FrequencyHigherLowerC-D bond has a lower zero-point energy. scispace.com
Bond StrengthWeakerStrongerMore energy is required to break a C-D bond, leading to a slower reaction rate (KIE). wikipedia.orgjdsupra.com
Bond LengthLongerSlightly ShorterCan subtly alter molecular conformation. wikipedia.org

Emerging Research Areas for Deuterated JAK Inhibitor Analogues in Chemical Biology

The application of deuterium in medicinal chemistry has evolved beyond simply modifying existing drugs to improve their pharmacokinetics. It is now an integral part of the discovery process, enabling the creation of novel chemical entities with enhanced properties from the outset. nih.gov For deuterated JAK inhibitor analogues, this opens up several exciting areas of research in chemical biology.

One major direction is the development of next-generation, highly selective kinase inhibitors. Deucravacitinib, a deuterated TYK2 inhibitor, is a prime example of a drug that was designed with deuterium incorporated to prevent the formation of a non-selective metabolite, thereby preserving its high specificity for TYK2 over other JAK family members. researchgate.netnih.gov This demonstrates a shift towards using deuteration as a strategic tool in de novo drug design to fine-tune selectivity and improve safety profiles.

Furthermore, deuterated analogues are being developed as best-in-class targeted therapies for cancer. For example, the deuterated MET kinase inhibitor DO-2 was designed to enhance drug exposure and overcome the tolerability issues of existing MET inhibitors, showing a superior safety profile in early clinical studies. prnewswire.co.ukfirstwordpharma.com This strategy of using deuteration to create best-in-class kinase inhibitors is directly applicable to the JAK inhibitor field.

Emerging research may also focus on using deuterated JAK inhibitors as chemical probes to explore complex signaling pathways with greater precision. Because of their altered metabolic stability, these probes can provide a clearer picture of target engagement and downstream effects in vivo without the confounding influence of rapid metabolic breakdown. This can help to dissect the specific roles of different JAK isoforms in health and disease.

Table 4: Emerging Research Areas and Examples
Research AreaDescriptionExample Compound/Concept
De Novo Design for SelectivityIncorporating deuterium during the initial drug design phase to block metabolic pathways that lead to non-selective or toxic metabolites. nih.govDeucravacitinib (TYK2 inhibitor) researchgate.netnih.gov
Best-in-Class Kinase InhibitorsSystematically applying deuteration to known kinase inhibitor scaffolds to improve safety and tolerability while maintaining or enhancing efficacy. prnewswire.co.ukDO-2 (MET kinase inhibitor) prnewswire.co.ukfirstwordpharma.com
Advanced Chemical ProbesUsing metabolically stabilized deuterated analogues to study target engagement and signaling pathways in complex biological systems with greater temporal control.Development of deuterated tool compounds for specific JAK isoforms.
Targeted GI-Local ActivityDesigning deuterated JAK inhibitor analogues as prodrugs that are activated locally in the gastrointestinal tract to maximize efficacy and minimize systemic side effects. google.comGastrointestinal-activating JAK inhibitor analogues. google.com

Q & A

Q. What is the role of CP-690550-d3 in pharmacokinetic studies, and how should it be integrated into experimental design?

this compound, a deuterated analog of the JAK3 inhibitor tofacitinib, is primarily used as an internal standard for precise quantification in liquid chromatography-mass spectrometry (LC-MS). Methodologically, researchers should calibrate instrumentation using serial dilutions of this compound and the parent compound to account for matrix effects and ionization efficiency. Ensure linearity (R² > 0.99) across expected concentration ranges and validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) .

Q. What are the critical parameters for optimizing LC-MS/MS protocols when using this compound?

Key parameters include:

  • Ionization mode : Electrospray ionization (ESI) in positive mode, given the compound’s polarity.
  • Collision energy : Optimized to minimize fragmentation of the deuterated structure while maximizing signal-to-noise ratios.
  • Chromatographic separation : Use reversed-phase columns (C18) with mobile phases containing 0.1% formic acid to enhance peak resolution. Document retention time stability across batches to ensure reproducibility .

Q. How should researchers address variability in this compound recovery rates across tissue types?

Implement tissue-specific normalization protocols:

  • Spike control samples with known concentrations of this compound during homogenization.
  • Use isotope dilution assays to correct for extraction efficiency losses.
  • Validate methods in target tissues (e.g., spleen, lymph nodes) due to differential lipid/protein content affecting matrix interference .

Advanced Research Questions

Q. How does this compound’s deuterium labeling influence its metabolic stability compared to non-deuterated analogs in vivo?

Deuterium labeling reduces hepatic clearance via the isotope effect, prolonging half-life. However, researchers must verify this empirically by comparing pharmacokinetic (PK) profiles of this compound and non-deuterated CP-690550 in matched animal models. Monitor for deuterium exchange in vivo using high-resolution mass spectrometry to confirm structural integrity .

Q. What mechanistic insights can be drawn from this compound’s selective reduction of NK and CD8+ T cells in primate studies?

In cynomolgus monkeys, CP-690550 (parent compound) reduced NK cells by 80% and CD8+ T cells by 43% via inhibition of IL-15 signaling (IC50 = 48 nM for NK cells). Advanced studies should combine flow cytometry with phospho-flow assays to quantify JAK3-STAT5 pathway suppression. Compare dose-response relationships across species to model human immune cell dynamics .

Q. How can researchers resolve discrepancies between in vitro IC50 values and in vivo efficacy data for this compound?

Discrepancies often arise from protein binding, tissue distribution, or off-target effects. To address this:

  • Perform ex vivo whole-blood assays to simulate physiological protein binding.
  • Use positron emission tomography (PET) with radiolabeled this compound to quantify tissue penetration.
  • Conduct kinase profiling (e.g., Eurofins KinaseProfiler) to rule out JAK1/2 cross-reactivity .

Q. What experimental strategies validate this compound’s specificity as a JAK3 inhibitor in mixed lymphocyte reactions (MLRs)?

  • Include JAK3-deficient cell lines as negative controls.
  • Combine this compound with JAK1/2-selective inhibitors (e.g., ruxolitinib) to isolate JAK3-specific effects.
  • Measure STAT5 phosphorylation as a downstream biomarker of JAK3 activity .

Methodological Considerations for Data Analysis

Q. How should researchers statistically model dose-dependent immune cell reductions observed in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50 values. Account for inter-animal variability via mixed-effects models. For longitudinal data, apply repeated-measures ANOVA with post hoc corrections for multiple comparisons .

Q. What are the best practices for reconciling contradictory results in this compound’s immunosuppressive effects across murine and primate models?

  • Conduct meta-analyses of existing datasets to identify species-specific cytokine expression patterns (e.g., IL-15 levels in mice vs. primates).
  • Use transcriptomics (RNA-seq) to compare JAK3 pathway activation thresholds.
  • Validate findings in humanized mouse models engrafted with primate immune cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.